(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Description
Structural Complexity and Pharmacophore Identification
The compound’s structure integrates three distinct pharmacophoric elements:
- 2,3-Dihydrobenzofuran-5-sulfonyl group : This bicyclic ether system contributes aromatic stacking potential and metabolic stability due to reduced oxidative susceptibility compared to benzofuran. The sulfonyl group at position 5 enhances hydrogen-bonding capacity and serves as a polar anchor for target binding.
- Piperazine linker : The N-sulfonyl piperazine moiety introduces conformational flexibility while maintaining a planar geometry favorable for interactions with enzymatic active sites. Its sulfonamide group ($$-\text{SO}_2-$$) is a hallmark of protease inhibitors and kinase modulators.
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine : This partially saturated heterocycle combines the electron-rich pyrazole ring with the basicity of pyridine, enabling dual functionality as a hydrogen bond donor and acceptor.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{20}\text{H}{24}\text{N}4\text{O}4\text{S} $$ |
| Molecular Weight | 416.5 g/mol |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 5 |
| Topological Polar Surface | 94.4 Ų |
Data derived from PubChem and synthetic analyses.
The pharmacophore model (Figure 1) highlights critical interactions:
- The sulfonyl group engages in hydrogen bonding with serine or threonine residues in enzymatic pockets.
- The piperazine nitrogen participates in charge-assisted interactions with aspartate or glutamate side chains.
- The tetrahydropyrazolopyridine’s aromatic system facilitates π-π stacking with tyrosine or phenylalanine.
Historical Context in Medicinal Chemistry
The compound’s design draws from three historical advancements:
- Sulfonamide Therapeutics : Since the 1930s, sulfonamides have been pivotal in antibiotic development. Modern derivatives, particularly N-sulfonyl piperazines, exhibit enhanced pharmacokinetic profiles and target selectivity.
- Benzofuran Derivatives : 2,3-Dihydrobenzofuran scaffolds gained prominence in the 2000s for their neuroprotective and anti-inflammatory properties. Modifications at the 5-position, as seen here, optimize bioavailability.
- Pyrazolopyridine Synthesis : Methods developed since 2010, such as oxidative cyclization of β-dicarbonyl compounds with N-aminopyridines, enabled efficient access to the tetrahydropyrazolo[1,5-a]pyridine core.
Table 2: Evolution of Key Structural Motifs
Rationale for Academic Investigation
Academic interest in this compound stems from:
- Multi-Target Potential : The integration of sulfonamide, benzofuran, and pyrazolopyridine motifs suggests possible activity against kinases, GPCRs, and oxidoreductases. For example, pyrazolo[1,5-a]pyridines inhibit p38 MAP kinase ($$ \text{IC}_{50} < 10 \ \mu\text{M} $$), while sulfonyl piperazines modulate serotonin receptors.
- Synthetic Challenges : Constructing the tetrahydropyrazolo[1,5-a]pyridine ring requires precise control over cyclization conditions. Recent advances using acetic acid and oxygen atmosphere achieve yields up to 94%, making scalable synthesis feasible.
- Structural Optimization : The compound’s rotatable bonds (n = 5) and polar surface area (94.4 Ų) align with Lipinski’s guidelines for oral bioavailability, positioning it as a lead candidate for further derivatization.
Synthetic Pathway Overview :
- Benzofuran Sulfonation : 2,3-Dihydrobenzofuran-5-ol is sulfonated using chlorosulfonic acid to yield the sulfonyl chloride intermediate.
- Piperazine Coupling : The sulfonyl chloride reacts with piperazine in dichloromethane, forming the N-sulfonyl piperazine core.
- Pyrazolopyridine Synthesis : Ethyl acetoacetate and N-aminopyridine undergo cyclization under acidic, oxygenated conditions to form the tetrahydropyrazolo[1,5-a]pyridine.
- Final Coupling : A nucleophilic acyl substitution links the pyrazolopyridine carbonyl group to the piperazine nitrogen.
$$ \text{Yield} = 74\% \ \text{(Step 3)}, \ 82\% \ \text{(Step 4)} $$
Properties
IUPAC Name |
[4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-20(17-14-21-24-7-2-1-3-18(17)24)22-8-10-23(11-9-22)29(26,27)16-4-5-19-15(13-16)6-12-28-19/h4-5,13-14H,1-3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCFSPZDMVVPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCC5)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a complex heterocyclic molecule with significant potential for diverse biological activities. This article explores its biological activity based on existing research findings.
Structural Overview
The compound features several key functional groups that contribute to its biological properties:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Dihydrobenzofuran : Often associated with neuroprotective and anti-inflammatory effects.
- Tetrahydropyrazolo : Linked to various therapeutic effects including anti-cancer properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activity. For example:
- In vitro studies have demonstrated that derivatives containing piperazine and benzofuran structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies suggest a mechanism involving apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The sulfonyl group in this compound is critical for its antimicrobial properties. Studies show that:
- Compounds with sulfonamide functionalities demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzyme systems .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have been reported to exhibit AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
Study 1: Anticancer Activity
A study conducted on a series of piperazine derivatives found that compounds structurally similar to our target compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study concluded that modifications in the piperazine and benzofuran moieties could enhance potency .
Study 2: Antimicrobial Efficacy
Another investigation into sulfonamide derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the sulfonyl group in enhancing antibacterial activity .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in the combination of sulfonyl-piperazine and tetrahydropyrazolo-pyridine motifs. Below is a comparative analysis with related molecules:
Key Observations
Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, as seen in ’s preparation of pyrazole-pyridine hybrids via α,β-unsaturated ketone intermediates .
Physicochemical Properties: The sulfonyl group enhances solubility compared to non-sulfonated analogs (e.g., ’s thienopyridines), while the tetrahydropyrazolo-pyridine core may reduce ring strain compared to fully aromatic systems .
Research Findings
- Antimicrobial Activity: Pyrazole-pyridine hybrids in exhibited MIC values of 4–32 µg/mL against S. aureus and E. coli .
- Spectroscopic Characterization : NMR and UV-Vis methods () would be critical for confirming the target compound’s structure, particularly the sulfonyl-piperazine (δ ~3.5 ppm in ¹H-NMR) and pyrazolo-pyridine (δ ~7.0–8.0 ppm in ¹³C-NMR) regions .
- Stability : The dihydrobenzofuran moiety may confer oxidative stability compared to furan derivatives in , which are prone to ring-opening under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
